Home > Products > Screening Compounds P30522 > 4-chloro-N-(1-methylpiperidin-4-yl)benzamide
4-chloro-N-(1-methylpiperidin-4-yl)benzamide -

4-chloro-N-(1-methylpiperidin-4-yl)benzamide

Catalog Number: EVT-3699789
CAS Number:
Molecular Formula: C13H17ClN2O
Molecular Weight: 252.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: This compound is a novel benzamide derivative developed as a potential therapeutic agent for autoimmune diseases. It exists as various hydrates and polymorphs. [, ]
  • Relevance: This compound shares the core structure of N-(1-methyl-4-piperidinyl)benzamide with the target compound. The primary difference lies in the substitution at the 4-position of the benzamide ring. While 4-chloro-N-(1-methyl-4-piperidinyl)benzamide has a chlorine atom, this compound features a complex [(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino group. [, ]

LY-334370 (4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide)

  • Compound Description: LY-334370 is a potent and selective agonist of the serotonin 5-HT1F receptor. It has been investigated for its potential in treating migraine headaches. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

  • Compound Description: This compound represents another selective serotonin 5-HT1F receptor agonist (SSOFRA). It exhibits more than 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. [] Its distribution and properties have been studied using a carbon-14 labeled isotopomer. []

1-(11)C-Methyl-4-piperidinyl n-butyrate ((11)C-MP4B)

  • Compound Description: (11)C-MP4B is a radiopharmaceutical designed for assessing butyrylcholinesterase (BuChE) activity in vivo using positron emission tomography (PET). [, ]
  • Relevance: This compound shares the 1-methyl-4-piperidinyl moiety with 4-chloro-N-(1-methyl-4-piperidinyl)benzamide. The key difference is the replacement of the benzamide group in the target compound with an n-butyrate ester. This structural similarity makes it a relevant compound for comparison, highlighting the versatility of the 1-methyl-4-piperidinyl group in medicinal chemistry. [, ]

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

  • Compound Description: This compound is a potent and selective retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonist. It displays good metabolic stability, oral bioavailability, and the ability to reduce IL-17 levels and skin inflammation in preclinical models. []
  • Relevance: This compound, although structurally more complex, shares the core structure of a substituted N-(piperidinyl)benzamide with 4-chloro-N-(1-methyl-4-piperidinyl)benzamide. Both compounds feature a piperidine ring directly linked to the benzamide nitrogen. This shared core structure, despite additional substitutions on both the piperidine and benzamide moieties in this compound, classifies it as a related compound. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound is a potent GlyT1 (glycine transporter 1) inhibitor. It displays good plasma exposure and brain penetration in rats. It has shown significant effects in rodent models of schizophrenia. []
  • Relevance: Although structurally different from 4-chloro-N-(1-methyl-4-piperidinyl)benzamide, this compound shares the common feature of a substituted piperidine ring linked to an aromatic amide. This highlights the recurring motif of piperidine-containing amides in medicinal chemistry, albeit with variations in the aromatic ring and substituents. []

4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives

  • Compound Description: This series of compounds was investigated for their dual antagonist activity at dopamine D2 and serotonin 5-HT3 receptors, aiming for potential antiemetic agents. []
  • Relevance: While not directly containing the 1-methyl-4-piperidinyl group, these compounds share the core benzamide structure with 4-chloro-N-(1-methyl-4-piperidinyl)benzamide. Notably, the 1,4-dialkylhexahydro-1,4-diazepine ring in these compounds is a seven-membered ring analog of the piperidine ring in the target compound. This structural similarity, along with the shared benzamide core and exploration of similar biological activities, makes this series relevant for comparison. []

5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-α]pyridine-8-carboxamide (CJ-033,466)

  • Compound Description: CJ-033,466 is a potent and selective 5-HT4 receptor partial agonist. It displays superior selectivity for the 5-HT4 receptor over other serotonin receptors and dopamine D2 receptors. It has demonstrated significant gastroprokinetic effects in preclinical models. []
  • Relevance: This compound, similar to 4-chloro-N-(1-methyl-4-piperidinyl)benzamide, incorporates a substituted piperidine ring. It differs in having an isobutyl group on the piperidine nitrogen and being connected to a more complex imidazo[1,2-α]pyridine-8-carboxamide moiety instead of a simple benzamide. This highlights the use of substituted piperidine rings as a common structural feature in diverse pharmacological agents. []

Properties

Product Name

4-chloro-N-(1-methylpiperidin-4-yl)benzamide

IUPAC Name

4-chloro-N-(1-methylpiperidin-4-yl)benzamide

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

InChI

InChI=1S/C13H17ClN2O/c1-16-8-6-12(7-9-16)15-13(17)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17)

InChI Key

NDGFFEKGTKPDMG-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.